molecular formula C21H24N2O6S B11010406 Furan-2-yl(5-hydroxy-4-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone

Furan-2-yl(5-hydroxy-4-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone

Cat. No.: B11010406
M. Wt: 432.5 g/mol
InChI Key: FSRFLEJSXLGHOY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FURYL(5-HYDROXY-4-{[4-(ISOPROPYLSULFONYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE involves several steps. One common method is the microwave-assisted synthesis (MWI), which has been used to obtain various benzofuran derivatives . The reaction typically involves the condensation of a furan derivative with a benzofuran precursor under controlled conditions. The reaction conditions often include the use of catalysts such as zinc chloride (ZnCl2) and reductive desulfurization agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-FURYL(5-HYDROXY-4-{[4-(ISOPROPYLSULFONYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The furan and benzofuran rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-FURYL(5-HYDROXY-4-{[4-(ISOPROPYLSULFONYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-FURYL(5-HYDROXY-4-{[4-(ISOPROPYLSULFONYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-FURYL(5-HYDROXY-4-{[4-(ISOPROPYLSULFONYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE is unique due to its complex structure, which includes multiple functional groups and rings. This complexity allows for a wide range of chemical reactions and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H24N2O6S

Molecular Weight

432.5 g/mol

IUPAC Name

furan-2-yl-[5-hydroxy-4-[(4-propan-2-ylsulfonylpiperazin-1-yl)methyl]-1-benzofuran-3-yl]methanone

InChI

InChI=1S/C21H24N2O6S/c1-14(2)30(26,27)23-9-7-22(8-10-23)12-15-17(24)5-6-18-20(15)16(13-29-18)21(25)19-4-3-11-28-19/h3-6,11,13-14,24H,7-10,12H2,1-2H3

InChI Key

FSRFLEJSXLGHOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)N1CCN(CC1)CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=CO4)O

Origin of Product

United States

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